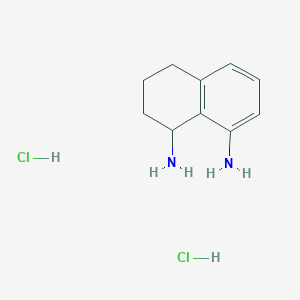

1,2,3,4-Tetrahydronaphthalene-1,8-diamine dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

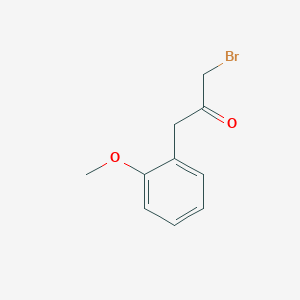

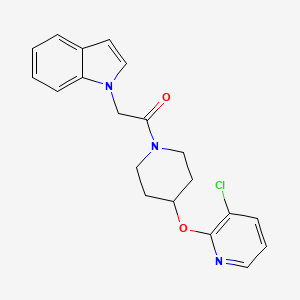

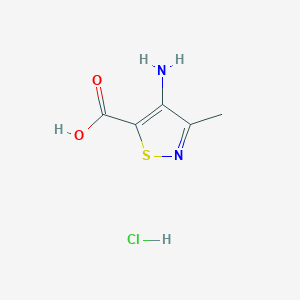

1,2,3,4-Tetrahydronaphthalene-1,8-diamine dihydrochloride, also known as THN, is a heterocyclic organic compound. It is a bicyclic compound that contains a naphthalene ring system and two amino groups in the 1 and 8 positions. It is a partially hydrogenated derivative of naphthalene . The compound is a powder at room temperature .

Molecular Structure Analysis

The molecular formula of this compound is C10H14N2.2ClH . The InChI code is 1S/C10H14N2.2ClH/c11-8-5-1-3-7-4-2-6-9(12)10(7)8;;/h1,3,5,9H,2,4,6,11-12H2;2*1H . The molecular weight is 235.16 .Physical and Chemical Properties Analysis

This compound is a powder at room temperature . The compound has a molecular weight of 235.16 .Wissenschaftliche Forschungsanwendungen

Observation by NMR of Cationic Wheland-like Intermediates

Research demonstrates the stability of Wheland-like tetrahedral cationic species observable by NMR in the deiodination of protected 1-iodonaphthalene-2,4-diamines in acidic media. This study underscores the dynamic equilibria that facilitate proton-deuterium exchange and deiodination mechanisms in such compounds (E. A. Twum et al., 2013).

Enantioselective Synthesis via Oxidative N-Heterocyclic Carbene Catalysis

The catalytic asymmetric construction of 1,2-dihydronaphthalenes using oxidative N-heterocyclic carbene catalysis highlights their importance in both medicinal and synthetic chemistry. This method efficiently produces 1,2-dihydronaphthalenes with high yields and enantiomeric excess, showcasing the versatility of these compounds in synthesizing a range of valuable chemical entities (Saima Perveen et al., 2017).

Autoignition of Tetralin at Intermediate-to-High Temperatures

A study on the autoignition of tetralin (1,2,3,4-tetrahydronaphthalene) in air mixtures at moderate to high temperatures provides insights into its role as a component in transportation fuel surrogates. The findings contribute to a better understanding of the chemical kinetics involved in fuel ignition, which is crucial for the development of more efficient and cleaner combustion processes (M. Raza et al., 2020).

Synthesis and Pharmacology of Dopamine Receptor Agonists

Research into the synthesis of 2-amino-1,2,3,4-tetrahydronaphthalene compounds and their screening for dopaminergic activity illustrates the therapeutic potential of these molecules. This study highlights the significance of structural modifications on the nitrogen and aromatic ring for enhancing dopaminergic activity, contributing to the development of new treatments for neurological disorders (J. Mcdermed et al., 1975).

Electro-Reduction of Aromatic Compounds

Investigations into the electro-reduction of naphthalene to 1,4-dihydronaphthalene, with minor products including 1,2-dihydronaphthalene and tetralin, explore the influence of solvents, supporting electrolytes, and reaction conditions on the reduction products and efficiency. This study provides valuable insights into the mechanisms of aromatic compound reduction, which can be applied in various synthetic and industrial processes (A. Misono et al., 1968).

Wirkmechanismus

Target of Action

The primary targets of 1,2,3,4-Tetrahydronaphthalene-1,8-diamine dihydrochloride are the liver and kidneys . In animal studies, these organs were identified as the main sites of toxicity. The respiratory tract is also a target, particularly after inhalation .

Mode of Action

It is known that its metabolite, 1,2,3,4-tetrahydro-2-naphthol (2-tetralol), is responsible for the formation of cataracts . The observed toxicity to the erythrocytes could be caused by a mechanism similar to that found with naphthalene .

Biochemical Pathways

The compound is involved in the degradation pathway of tetralin by Corynebacterium sp. strain C125 . A study reports the transformation of naphthalene to tetralin in the presence of activated carbon supported molybdenum carbides .

Pharmacokinetics

The half-time was in the range of 30 to 100 minutes .

Result of Action

The molecular and cellular effects of this compound’s action include mucosal irritation, headaches, nausea, vomiting, lacrimation, and restlessness. The greenish-grey discoloration of the urine observed after the absorption of tetrahydronaphthalene in humans and animals is characteristic .

Safety and Hazards

Eigenschaften

IUPAC Name |

1,2,3,4-tetrahydronaphthalene-1,8-diamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2.2ClH/c11-8-5-1-3-7-4-2-6-9(12)10(7)8;;/h1,3,5,9H,2,4,6,11-12H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVGYHYFNFOUQOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C=CC=C2N)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]-4-(3-methoxypyrrolidin-1-yl)piperidine](/img/structure/B2967550.png)

![N-(3,4-dimethylphenyl)-2-[(3Z)-3-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B2967555.png)